molecular formula C16H28 B8234553 2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane

2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane

Cat. No.: B8234553
M. Wt: 220.39 g/mol
InChI Key: BBIJFGKHLVZMEA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,7,7-trimethylbicyclo[221]heptane is an organic compound with the molecular formula C16H28 It is a bicyclic structure featuring a cyclohexyl group and three methyl groups attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be further substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors or ion channels in the nervous system. The anti-inflammatory effects could be due to its interaction with inflammatory mediators or enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, known for its aromatic properties and use in medicinal applications.

    Borneol: Another bicyclic compound with similar structural features and applications in traditional medicine.

Uniqueness

2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar bicyclic compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28/c1-15(2)13-9-10-16(15,3)14(11-13)12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIJFGKHLVZMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)C3CCCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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